Methyl 3-bromo-2-cyano-5-iodobenzoate
Description
Methyl 3-bromo-2-cyano-5-iodobenzoate is a halogenated aromatic ester featuring a bromine atom at position 3, a cyano group at position 2, and an iodine atom at position 5, with a methyl ester at the carboxylate position. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen substituents (bromo and iodo) and electron-withdrawing cyano group, which facilitate cross-coupling reactions and regioselective modifications .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOPARZXHIGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in Halogenated Benzoate Esters
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights
Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to bulkier esters.
Halogen and Cyano Substitution Effects: Iodo vs. Bromo: The 5-iodo substituent in the target compound offers a superior leaving group for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogs . Cyano Position: A cyano group at position 2 (ortho to the ester) creates a strong electron-withdrawing effect, activating the ring for electrophilic attacks at specific positions. Shifting the cyano to position 5 (meta to ester) redistributes electron density, altering reactivity patterns . Fluoro vs.
Steric and Electronic Impacts of Substituent Positions: In Methyl 5-bromo-2-cyanobenzoate (), bromo at position 5 instead of 3 changes steric accessibility for reactions at the aromatic core. Methyl 3-bromo-5-cyanobenzoate () demonstrates how cyano placement influences resonance stabilization and dipole interactions.
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